molecular formula C7H7NO4S B13356258 4-(Ethoxycarbonyl)thiazole-5-carboxylic acid CAS No. 1891168-88-9

4-(Ethoxycarbonyl)thiazole-5-carboxylic acid

Cat. No.: B13356258
CAS No.: 1891168-88-9
M. Wt: 201.20 g/mol
InChI Key: TUPIHWVYKKHHLS-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)thiazole-5-carboxylic acid is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are integral to various pharmacological agents . The compound’s structure includes an ethoxycarbonyl group at the 4-position and a carboxylic acid group at the 5-position of the thiazole ring, making it a versatile molecule in synthetic chemistry.

Preparation Methods

The synthesis of 4-(Ethoxycarbonyl)thiazole-5-carboxylic acid typically involves the reaction of ethyl 2-bromoacetate with thiourea, followed by cyclization and subsequent oxidation . Industrial production methods may employ similar routes but optimized for large-scale synthesis, ensuring high yield and purity. Reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.

Chemical Reactions Analysis

4-(Ethoxycarbonyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-(Ethoxycarbonyl)thiazole-5-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)thiazole-5-carboxylic acid involves its interaction with various molecular targets. The thiazole ring’s aromaticity allows it to participate in electron delocalization, influencing biochemical pathways. It can bind to enzymes and receptors, modulating their activity and leading to physiological effects .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as thiazole-5-carboxylic acid and 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid . Compared to these, 4-(Ethoxycarbonyl)thiazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-ethoxycarbonyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-2-12-7(11)4-5(6(9)10)13-3-8-4/h3H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPIHWVYKKHHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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